Lamellarin T
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Overview
Description
Lamellarin T is a natural product found in Lamellaria latens and Lamellaria with data available.
Scientific Research Applications
Topoisomerase I Inhibition
Lamellarin derivatives exhibit significant potential as topoisomerase I (Top1) inhibitors. Molecular dynamics simulations reveal that specific hydroxyl groups in lamellarin can engage in hydrogen-bonding interactions with DNA-Top1 complexes, stabilizing Top1 cleavage at specific DNA sites. This suggests a mechanism by which lamellarin derivatives exert their anticancer effects (Marco et al., 2005).
Protein Kinase Inhibition
Lamellarins demonstrate inhibitory effects on several protein kinases relevant to cancer, such as cyclin-dependent kinases and glycogen synthase kinase-3. This inhibition correlates with their ability to induce apoptotic cell death in cancer cells. The structure/activity relationships suggest pathways for optimizing lamellarins as kinase inhibitors (Baunbæk et al., 2008).
Mitochondrial Targeting and Apoptosis Induction
Direct Mitochondrial Targeting
Lamellarin D acts on cancer cell mitochondria to induce apoptosis, independent of its topoisomerase I inhibition activity. It promotes early disruption of the mitochondrial transmembrane potential and induces mitochondrial swelling and cytochrome c leakage, leading to apoptosis. This effect is more pronounced in cancer cell mitochondria compared to non-tumor cells, indicating its specificity and potential in targeting chemoresistant cancer cells (Kluza et al., 2006).
Structural and Synthetic Insights
Synthetic Methods and SAR
Extensive efforts have been devoted to creating novel structures and improving synthetic methods for lamellarins. The studies explore synthetic strategies, structure–activity relationships (SAR), and mechanisms of biological action, particularly in the context of anti-tumor activity. These insights are crucial for advancing lamellarins as therapeutic agents (Pla et al., 2011).
Properties
CAS No. |
189083-78-1 |
---|---|
Molecular Formula |
C30H27NO9 |
Molecular Weight |
545.5 g/mol |
IUPAC Name |
7-hydroxy-12-(3-hydroxy-4-methoxyphenyl)-8,16,17,18-tetramethoxy-4-oxa-1-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),5,7,9,12,14,16,18-octaen-3-one |
InChI |
InChI=1S/C30H27NO9/c1-35-20-7-6-14(10-18(20)32)24-25-17-12-22(36-2)19(33)13-21(17)40-30(34)27(25)31-9-8-15-16(26(24)31)11-23(37-3)29(39-5)28(15)38-4/h6-7,10-13,32-33H,8-9H2,1-5H3 |
InChI Key |
NKDLSUHQYRACEX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=C3C4=CC(=C(C(=C4CCN3C5=C2C6=CC(=C(C=C6OC5=O)O)OC)OC)OC)OC)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C3C4=CC(=C(C(=C4CCN3C5=C2C6=CC(=C(C=C6OC5=O)O)OC)OC)OC)OC)O |
189083-78-1 | |
Synonyms |
lamellarin T |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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